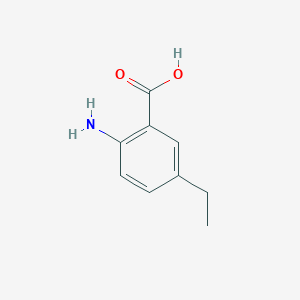

2-Amino-5-ethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDCBHSYVIAATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428904 | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-82-3 | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid for Drug Development Professionals

Introduction

2-Amino-5-ethylbenzoic acid is a substituted anthranilic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, possessing both a nucleophilic amino group and a carboxylic acid handle, make it a versatile building block for the synthesis of more complex molecules. Notably, it is classified as a key intermediate in the construction of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of targeted protein degraders.

Core Properties and Identification

This compound is identified by the CAS Number 2475-82-3 .[1] It is a crucial starting material for researchers engaged in the synthesis of novel therapeutics, particularly within the domain of targeted protein degradation.

Physicochemical and Spectroscopic Data

Precise physicochemical parameters are essential for experimental design, reaction optimization, and formulation. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its fundamental properties and predicted values based on its structure.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 2475-82-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Purity | Typically ≥95-98% | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Related compounds like 2-Amino-5-methylbenzoic acid melt at ~175 °C (with decomposition).[3] |

| Boiling Point | Not available | Data for related isomers is limited and often not applicable. |

| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, and in aqueous basic solutions due to the carboxylic acid group. |

| pKa | Not available | The carboxylic acid and amino groups will have distinct pKa values, influencing solubility and reactivity at different pH levels. |

Application in Drug Discovery: A Building Block for Protein Degraders

The primary application of this compound in modern drug discovery is as a structural component for the synthesis of PROTACs.[1]

The Role in PROTAC Synthesis

Targeted protein degradation using PROTACs is a novel therapeutic strategy that removes specific proteins from the cell by hijacking the ubiquitin-proteasome system.[4] PROTACs are heterobifunctional molecules composed of three key parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

This compound serves as a versatile building block, typically for the linker or for modifying the E3 ligase or target protein ligands. Its bifunctional nature (amino and carboxylic acid groups) allows for straightforward amide bond formation, a common reaction in PROTAC synthesis, to connect different components of the final degrader molecule.[5]

The general workflow for incorporating such a building block into a PROTAC is illustrated below.

Experimental Protocols: Synthesis of this compound

The following protocol details a common method for the chemical synthesis of this compound, providing researchers with a practical guide for its preparation in a laboratory setting.

Synthesis from 5-ethylindoline-2,3-dione

This procedure outlines the oxidative cleavage of 5-ethylindoline-2,3-dione to yield the target compound.

Materials and Reagents:

-

5-ethylindoline-2,3-dione

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of NaOH Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a reaction vessel. Cool the solution to below 30 °C.

-

Addition of Starting Material: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled NaOH solution with continuous stirring.

-

Oxidation: Further cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.

-

Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.

-

Precipitation: Adjust the pH of the reaction solution to 5-6 by slowly adding glacial acetic acid dropwise. A yellow solid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it thoroughly.

-

Recrystallization: To purify the crude product, recrystallize it from an ethanol/water (1:1, v/v) solvent mixture. This will yield the final product as a yellow solid.

This synthesis method resulted in a 38% yield in a reported procedure.

Logical Workflow for Compound Characterization

For researchers synthesizing or utilizing this compound, a systematic characterization workflow is crucial to confirm identity and purity.

References

A Technical Guide to the Physicochemical Properties of 2-Amino-5-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylbenzoic acid (CAS No: 2475-82-3) is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, formulation development, and process chemistry. This technical guide provides a summary of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally similar molecules, namely 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a generalized workflow for the synthesis, purification, and characterization of such compounds.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include molecular weight, melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

Properties of this compound

Limited experimental data for this compound is available in public literature. The following table summarizes its basic molecular information and a predicted lipophilicity value.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][4] |

| Molecular Weight | 165.19 g/mol | [1][4] |

| Appearance | White crystalline powder | [3] |

| LogP (Predicted) | 2.41 | [2] |

Comparative Physicochemical Properties of Analogous Compounds

To provide a frame of reference, the following tables summarize the experimentally determined physicochemical properties of two structurally related compounds: 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzoic Acid

| Property | Value | Source |

| CAS Number | 2941-78-8 | [5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Melting Point | 175 °C (decomposes) | |

| Appearance | Yellow crystalline powder | [6] |

| pKa | Data not readily available |

Table 2: Physicochemical Properties of 2-Amino-5-nitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 616-79-5 | |

| Molecular Formula | C₇H₆N₂O₄ | [7] |

| Molecular Weight | 182.13 g/mol | [7] |

| Melting Point | ~270 °C (decomposes) | [7] |

| Boiling Point | 315.51 °C (estimate) to 437.9 °C (predicted) | [7] |

| Water Solubility | Insoluble | [7] |

| pKa (Predicted) | 4.08 ± 0.10 | [7] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is crucial for the successful development of any chemical entity. The following sections outline detailed methodologies for determining the key physicochemical properties of a compound such as this compound.

Synthesis and Purification

A general procedure for the synthesis of 2-amino-5-substituted benzoic acids can be adapted for this compound. A plausible synthetic route involves the reaction of 5-ethylindoline-2,3-dione with hydrogen peroxide in the presence of a base.[4]

Synthesis Protocol:

-

Dissolve sodium hydroxide in distilled water and cool the solution.

-

Slowly add 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.

-

Cool the reaction mixture and slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.

-

Continue the reaction for 1 hour at this temperature.

-

Adjust the pH of the reaction mixture to 5-6 with glacial acetic acid to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an ethanol/water mixture.[4]

Purification by Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, an ethanol/water mixture is suggested.[4]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting point range typically signifies a high degree of purity.

Protocol using a Capillary Melting Point Apparatus:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).[8][9][10][11]

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.

Protocol:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar manner.[13][14][15]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination by Shake-Flask Method

Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17][18][19][20]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[16][17][18][19][20]

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall ADME properties. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[21][22][23][24][25]

Protocol:

-

Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system to determine its retention time under the same conditions as the standards.

-

Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP value from the calibration curve.[21][22][23][24]

Workflow Visualizations

While specific biological signaling pathways for this compound are not documented, the following diagrams illustrate logical workflows relevant to the characterization and development of such a compound.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, a framework for its characterization has been established through comparative data of analogous compounds and detailed experimental protocols. The provided workflows offer a systematic approach for researchers engaged in the synthesis, purification, and comprehensive analysis of this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and potential biological activities of this compound, which will be instrumental for its future applications in drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, CasNo.2475-82-3 BOC Sciences United States [bocscichem.lookchem.com]

- 4. This compound | 2475-82-3 [chemicalbook.com]

- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 10. sserc.org.uk [sserc.org.uk]

- 11. byjus.com [byjus.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. agilent.com [agilent.com]

- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

2-Amino-5-ethylbenzoic acid structural formula and isomers

An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols

Introduction

This compound is an organic compound featuring a benzene ring substituted with an amino group, an ethyl group, and a carboxylic acid group.[1][2] Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 g/mol .[1] This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by aminobenzoic acid derivatives.[3] The positional arrangement of the functional groups on the aromatic ring significantly influences the compound's pharmacological and chemical characteristics.[3] This guide provides a comprehensive overview of the structural formula of this compound, explores its various isomers, presents key physicochemical data in a comparative format, and details a representative synthetic protocol.

Structural Formula and Isomerism

The core structure of this compound consists of a benzoic acid backbone with an amino group at position 2 and an ethyl group at position 5. The systematic IUPAC name for this compound is this compound.

Positional Isomers

The primary isomers of this compound are positional isomers, where the amino, ethyl, and carboxyl groups are arranged differently around the benzene ring. Given the trisubstituted nature of the benzene ring, a significant number of positional isomers exist. The diagram below illustrates the structural relationship between the parent benzoic acid and the introduction of the amino and ethyl groups.

The following diagram illustrates some of the possible positional isomers of aminobenzoic acid, which serve as foundational structures for understanding the isomeric diversity of this compound.

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| This compound | C9H11NO2 | 165.19[1] | Not available | Not available | Not available |

| 2-Aminobenzoic acid (Anthranilic acid) | C7H7NO2 | 137.14 | 146-148 | 200 (sublimes) | 5.7 g/L (25 °C) |

| 3-Aminobenzoic acid | C7H7NO2 | 137.14 | 174 | Decomposes | 5.9 g/L |

| 4-Aminobenzoic acid (PABA) | C7H7NO2 | 137.14 | 187-189[5] | 340[6] | 4.7 g/L (20 °C)[5] |

Experimental Protocols

The synthesis of substituted aminobenzoic acids often involves multi-step reactions. Below is a detailed protocol for the synthesis of this compound from 5-ethylindoline-2,3-dione.[7]

Synthesis of this compound

Materials:

-

5-ethylindoline-2,3-dione

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H2O2)

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of NaOH solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30 °C.[7]

-

Reaction initiation: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the NaOH solution with continuous stirring.[7]

-

Oxidation: Cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.[7]

-

Reaction completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.[7]

-

Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid will precipitate.[7]

-

Isolation and purification: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it.[7]

-

Recrystallization: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the purified this compound.[7]

The following workflow diagram illustrates the key stages of this synthetic and purification process.

Biological and Pharmacological Context

The isomers of aminobenzoic acid exhibit distinct biological activities. For example, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] In contrast, para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, making this pathway a target for sulfonamide antibiotics.[3][6] It is also widely used as a UVB-absorbing agent in sunscreens.[3][6] The biological activities of meta-aminobenzoic acid are less well-documented.[3] The specific pharmacological profile of this compound is not extensively reported in the provided search results, highlighting an area for future research.

Conclusion

This compound is a member of the diverse family of substituted aminobenzoic acids. Understanding its structure in relation to its isomers is crucial for predicting its physicochemical properties and potential biological activities. The provided synthetic protocol offers a clear pathway for its preparation, enabling further investigation into its chemical and pharmacological characteristics. The comparative data presented underscores the significant impact of isomeric variations on the properties of these compounds, a key consideration for researchers in drug discovery and materials science.

References

synthesis and characterization of 2-Amino-5-ethylbenzoic acid

An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-5-ethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis from 5-ethylindoline-2,3-dione. Furthermore, it details the standard analytical techniques employed for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative cleavage of 5-ethylindoline-2,3-dione. This method involves the use of hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired product.

Experimental Protocol

A general procedure for the synthesis of this compound begins with the dissolution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL), with the solution being cooled to below 30 °C.[1] Subsequently, 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) is gradually added while stirring.[1] The reaction mixture is further cooled to below 15 °C, at which point a 30% hydrogen peroxide solution (15.6 g) is added dropwise, maintaining the reaction temperature between 15-20 °C.[1] After the addition is complete, the reaction is allowed to proceed for an additional hour at this temperature.[1]

Following the reaction period, the solution's pH is adjusted to 5-6 by the slow, dropwise addition of glacial acetic acid, which leads to the precipitation of a yellow solid.[1] This solid is collected via filtration, washed with a small volume of cold water, and then dried.[1] For further purification, the crude product can be recrystallized from an ethanol/water (1:1, v/v) solvent mixture to yield the final product.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Purity (Typical) | ≥95% | [3] |

| CAS Number | 2475-82-3 | [1][2] |

| Storage | Room temperature | [2] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine and carboxylic acid protons. The chemical shifts and coupling patterns provide definitive information about the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.

Experimental Protocol (General): A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-H stretching vibrations of the primary amine.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carbonyl group in the carboxylic acid.

-

C-N stretching.

-

Aromatic C-H and C=C stretching vibrations.

Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected to be observed at an m/z value corresponding to its molecular weight (165.19).

Experimental Protocol (General): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[6] The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

References

2-Amino-5-ethylbenzoic Acid: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a carboxylic acid and an amino group on a benzene ring with an ethyl substituent, provide a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core aspects of this compound, including its physicochemical properties, synthesis methodologies, and its applications as a pivotal component in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its close structural analog, 2-Amino-5-methylbenzoic acid. The ethyl group is expected to slightly increase lipophilicity compared to the methyl analog.

Table 1: Physicochemical Properties of 2-Amino-5-substituted Benzoic Acids

| Property | This compound (Predicted/Inferred) | 2-Amino-5-methylbenzoic Acid (Experimental) |

| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂[2] |

| Molecular Weight | 165.19 g/mol [1] | 151.16 g/mol [2] |

| Melting Point | Not available | 175 °C (decomposes)[3] |

| Boiling Point | Not available | Not available |

| pKa | Not available | Not available |

| Solubility | Not available | Soluble in solution-phase peptide synthesis. |

Spectroscopic Data:

Synthesis of this compound

A key synthetic route to this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione. This method provides a reliable pathway to obtain the target compound.

Experimental Protocol: Synthesis from 5-ethylindoline-2,3-dione[4]

Materials:

-

5-ethylindoline-2,3-dione

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Glacial acetic acid

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30 °C.

-

Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the cooled NaOH solution with continuous stirring.

-

Further cool the reaction mixture to below 15 °C.

-

Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, maintaining the reaction temperature between 15-20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 15-20 °C for 1 hour.

-

Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.

-

Collect the precipitated solid by filtration and wash it with a small amount of cold water.

-

Dry the solid to obtain the crude product.

-

Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield the pure yellow solid product (3.4 g, 38% yield).

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents[4]. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) allows for diverse interactions with biological targets.

Role as a Scaffold in Medicinal Chemistry

The aminobenzoic acid scaffold is a common feature in many approved drugs and clinical candidates. The ethyl group at the 5-position can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity, metabolic stability, and target binding affinity.

Potential as a Building Block for PROTACs

The field of targeted protein degradation has seen a surge in interest, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is classified as a "Protein Degrader Building Block", suggesting its potential utility in the synthesis of novel PROTACs[1]. The amino and carboxylic acid functional groups provide convenient handles for the attachment of linkers and E3 ligase ligands.

Caption: General mechanism of action for PROTACs.

While specific examples of PROTACs incorporating this compound are not yet widely reported, its classification as a building block for protein degraders highlights its potential in this cutting-edge area of drug discovery. The general workflow for developing such a molecule would involve the synthesis of derivatives where the amino or carboxylic acid group is functionalized to attach a linker connected to an E3 ligase ligand.

Caption: A generalized experimental workflow for PROTAC synthesis.

Conclusion

This compound represents a valuable and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of complex molecular architectures. While its full potential is still being explored, its utility in the synthesis of bioactive compounds, and its emerging role in the design of novel therapeutic modalities like PROTACs, underscore its importance for researchers and scientists in the pharmaceutical industry. Further investigation into the synthesis of a wider range of derivatives and their biological evaluation is warranted to fully exploit the therapeutic possibilities offered by this promising scaffold.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Amino-5-ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-ethylbenzoic acid (C₉H₁₁NO₂), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.6 | Singlet | 1H | Aromatic H (position 6) |

| ~7.0 | Doublet | 1H | Aromatic H (position 4) |

| ~6.7 | Doublet | 1H | Aromatic H (position 3) |

| ~5.0 | Broad Singlet | 2H | Amine (-NH₂) |

| ~2.5 | Quartet | 2H | Methylene (-CH₂) |

| ~1.1 | Triplet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~148 | Aromatic C-NH₂ |

| ~135 | Aromatic C-CH₂CH₃ |

| ~130 | Aromatic CH (position 6) |

| ~120 | Aromatic CH (position 4) |

| ~118 | Aromatic C-COOH |

| ~115 | Aromatic CH (position 3) |

| ~28 | Methylene (-CH₂) |

| ~15 | Methyl (-CH₃) |

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3300 | N-H Stretch (Amine) |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) |

| 2970 - 2850 | C-H Stretch (Aliphatic) |

| 1710 - 1680 | C=O Stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) |

| 1300 - 1200 | C-N Stretch (Aromatic Amine) |

| 1250 - 1000 | C-O Stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - OH]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 120 | [M - COOH]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Typical spectral width: -2 to 14 ppm.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.

-

Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[2]

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.[3]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FTIR spectroscopy (ATR).

Caption: General workflow for Mass Spectrometry (EI).

References

solubility and stability of 2-Amino-5-ethylbenzoic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (2A5EBA). Due to the limited availability of direct quantitative data for 2A5EBA in publicly accessible literature, this guide synthesizes information from structurally related compounds to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for determining solubility and stability, empowering researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for professionals in drug development and chemical research, facilitating formulation design, and ensuring product quality and efficacy.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use, particularly in drug development where these parameters influence bioavailability, dosage form design, and shelf-life. This guide addresses the core requirements for characterizing 2A5EBA, providing both theoretical insights based on analogous compounds and practical methodologies for its empirical study.

Physicochemical Properties of this compound

While specific experimental data for this compound is sparse, its general properties can be inferred from its chemical structure.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 2475-82-3 | [1] |

| Storage | Room temperature | [1] |

Solubility Profile

To provide a practical reference, the following table presents solubility data for a related compound, 2-amino-5-nitrobenzoic acid's analogs, which can serve as a benchmark for experimental design.

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute.[] Based on the structure of this compound, which contains amino and carboxylic acid functional groups on an aromatic ring, several degradation pathways can be anticipated.

Potential Degradation Pathways:

-

Hydrolysis: The carboxylic acid and amino groups can be susceptible to hydrolysis under acidic or basic conditions.[6]

-

Oxidation: The amino group and the aromatic ring can be prone to oxidation.

-

Photolysis: Compounds with amino and aromatic functionalities can be sensitive to light, potentially leading to photodegradation.[][6]

-

Thermal Decomposition: At elevated temperatures, decarboxylation or other decomposition reactions may occur. For the related compound 2-Amino-5-nitrobenzoic acid, decomposition is noted around its melting point of 270°C.[6]

Experimental Protocols for Stability Testing

A comprehensive stability study should be conducted according to established guidelines (e.g., WHO, ICH).[7][8][9][10] This involves subjecting the compound to a variety of environmental conditions to assess its intrinsic stability.

Table 3: Recommended Conditions for Stress Testing of this compound

| Condition | Recommended Parameters | Purpose |

| Temperature | 10°C increments above accelerated storage (e.g., 50°C, 60°C) | To assess thermal stability.[7] |

| Humidity | ≥75% RH | To evaluate the effect of moisture.[7] |

| pH | Range of pH values (e.g., 1-9) in solution | To determine susceptibility to hydrolysis.[7] |

| Oxidation | Exposure to oxidative agents (e.g., H2O2) | To assess oxidative stability.[7] |

| Photostability | Exposure to light (as per ICH Q1B guidelines) | To determine light sensitivity.[7] |

Experimental Methodologies

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent.

-

Seal the flask and place it in an orbital shaker with a controlled temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After agitation, allow the solution to stand to let undissolved solids settle.

-

Withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. rsc.org [rsc.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

commercial availability and suppliers of 2-Amino-5-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for 2-Amino-5-ethylbenzoic acid (CAS No. 2475-82-3), a valuable building block in pharmaceutical and chemical research.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to various research and development needs. The compound is typically offered in research-grade purities. While pricing is subject to fluctuation and supplier-specific quotes, the following tables summarize the available quantitative data from several commercial vendors.

Table 1: Product Specifications from Various Suppliers

| Supplier | Purity | Available Quantities | Storage Conditions |

| Aladdin Scientific | ≥ 98% | 1g | Room Temperature |

| BOC Sciences | ≥ 97% | Inquire | Room Temperature |

| CP Lab Safety | 95% | 1g | Not Specified[1] |

| Fluorochem | ≥ 97% | Inquire | Not Specified[2] |

| Weifang Yangxu Group Co., Ltd. | ≥ 99% | Milligram to Kilogram Scale | Cool, dry place[3] |

| Yancheng KangdiSen Pharmaceutical Co., Ltd. | Inquire | Inquire | Not Specified[4] |

| Changzhou Hopschain Chemical Co.,Ltd. | Inquire | Inquire | Not Specified[4] |

| Capot Chemical Co.,Ltd. | Inquire | Inquire | Not Specified[4] |

Table 2: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2475-82-3[3] |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [5] |

| Appearance | White crystalline powder |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione (5-ethylisatin).[4]

Experimental Protocol: Synthesis from 5-Ethylindoline-2,3-dione

This protocol is adapted from a general procedure and provides a step-by-step guide for the synthesis.[4]

Materials:

-

5-ethylindoline-2,3-dione (5-ethylisatin)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Glacial acetic acid

-

Distilled water

-

Ethanol

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of Sodium Hydroxide Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a beaker. Cool the solution to below 30°C.

-

Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer, slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled sodium hydroxide solution with continuous stirring.

-

Cooling: Further cool the reaction mixture to below 15°C using an ice bath.

-

Oxidation: Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature between 15-20°C.

-

Reaction Time: After the complete addition of hydrogen peroxide, continue stirring the reaction mixture at 15-20°C for an additional hour.

-

Precipitation: Slowly add glacial acetic acid dropwise to the reaction mixture to adjust the pH to 5-6. A yellow solid will precipitate out of the solution.

-

Isolation of Product: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then allow it to dry.

-

Purification: Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to obtain the purified this compound. A reported yield for a similar synthesis is approximately 38%.[4]

Experimental Workflow and Diagrams

The synthesis of this compound from 5-ethylindoline-2,3-dione can be visualized as a straightforward workflow.

As this compound is primarily a chemical building block, its direct involvement in specific signaling pathways is not prominently documented in publicly available literature. Its utility lies in its incorporation into larger molecules with potential biological activity. Researchers in drug discovery may utilize this compound as a scaffold or intermediate for the synthesis of novel therapeutic agents. The logical workflow for its application in such a context is presented below.

References

The Pivotal Role of 2-Amino-5-ethylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoic acid scaffold is a cornerstone in the edifice of medicinal chemistry, serving as a versatile template for the design and synthesis of a multitude of therapeutic agents. Among its numerous derivatives, 2-Amino-5-ethylbenzoic acid presents a unique profile due to the electronic and steric properties conferred by the ethyl substituent at the C-5 position. This technical guide provides a comprehensive overview of the role of this compound and its analogs in drug discovery, summarizing key biological activities, experimental methodologies, and relevant signaling pathways. While specific quantitative data for the ethyl derivative remains emergent, this document extrapolates from closely related analogs to provide a robust framework for future research and development.

The 2-Aminobenzoic Acid Scaffold: A Privileged Structure

The 2-aminobenzoic acid moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its constituent amino and carboxylic acid groups offer multiple points for chemical modification, enabling the generation of large and diverse compound libraries. These functional groups are pivotal for establishing interactions with biological targets, such as hydrogen bonding and salt bridge formation. The aromatic ring itself can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Derivatives of 2-aminobenzoic acid have been successfully developed into drugs with a wide range of applications, including:

-

Anti-inflammatory and Analgesic Agents: By targeting enzymes like cyclooxygenases (COX), these compounds can mitigate pain and inflammation.

-

Anticancer Therapeutics: The scaffold has been incorporated into molecules that inhibit various kinases and other proteins implicated in cancer progression.

-

Antimicrobial Agents: Derivatives have shown efficacy against a spectrum of bacterial and fungal pathogens.

The ethyl group in this compound, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence the binding affinity and selectivity for specific biological targets.

Synthesis of 2-Amino-5-substituted Benzoic Acid Derivatives

The synthesis of derivatives based on the 2-aminobenzoic acid core typically involves standard organic chemistry transformations. The amino and carboxylic acid moieties provide convenient handles for diversification.

General Synthetic Workflow:

A common synthetic strategy involves the initial protection of one of the functional groups, followed by modification of the other, and concluding with deprotection. For instance, the carboxylic acid can be esterified to allow for reactions at the amino group, such as acylation or alkylation. Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid.

Biological Activities and Therapeutic Potential

While specific quantitative data for this compound derivatives are not extensively reported in publicly accessible literature, the activities of closely related 5-substituted analogs provide strong indications of their potential therapeutic applications.

Derivatives of 2-aminobenzoic acid are known to exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Quantitative Data for Related Anti-inflammatory Compounds:

| Compound Class | Specific Derivative | Target | Activity (IC50) | Reference |

| 2-Aminobenzoic Acid Derivatives | N-Aryl-5-substituted anthranilic acids | COX-2 | Varies (µM range) | [1] |

The 2-aminobenzoic acid scaffold has been utilized in the development of various anticancer agents, including kinase inhibitors. The structural versatility of this core allows for the design of molecules that can selectively target the ATP-binding sites of kinases involved in cancer cell proliferation and survival.

Quantitative Data for Related Anticancer Compounds:

| Compound Class | Specific Derivative | Target Cell Line | Activity (IC50) | Reference |

| 2-Aminobenzamides | Substituted N-(thiazol-2-yl)benzamides | K562 (Leukemia) | Varies (µM range) | N/A |

| Quinazolinones from 2-aminobenzoic acid | Various derivatives | Various cancer cell lines | Varies (µM range) | N/A |

Signaling Pathway: Kinase Inhibition in Cancer

Many anticancer drugs derived from scaffolds like 2-aminobenzoic acid function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, the uncontrolled growth of cancer cells can be halted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives, based on established protocols for analogous compounds.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted amine (R-NH₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-ethylbenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add the substituted amine and triethylamine at 0 °C. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for Anticancer Drug Screening:

References

Unveiling the Therapeutic Potential of 2-Aminobenzoic Acid Derivatives: A Technical Overview

For Immediate Release

A comprehensive technical guide exploring the biological activities of 2-aminobenzoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. This document summarizes the current landscape, focusing on structurally related compounds to the novel molecule, 2-Amino-5-ethylbenzoic acid, for which public data is not currently available.

While direct biological activity data for this compound is not present in the current scientific literature, the broader family of 2-aminobenzoic acid (anthranilic acid) derivatives has demonstrated a wide range of pharmacological activities. This guide provides a detailed examination of these activities, including quantitative data, experimental methodologies, and relevant biological pathways, to inform future research and development in this area.

Chemical Profile of this compound

-

Molecular Formula: C9H11NO2

-

Molecular Weight: 165.19 g/mol

-

CAS Number: 2475-82-3[1]

-

Synonyms: 5-ethylanthranilic acid

A known synthesis route for this compound involves the reaction of 5-ethylindoline-2,3-dione with sodium hydroxide and hydrogen peroxide, followed by acidification with acetic acid to precipitate the product[1].

Biological Activities of Structurally Related Compounds

The following sections detail the observed biological activities of various derivatives of 2-aminobenzoic acid, providing a foundation for predicting the potential therapeutic applications of novel analogs like this compound.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies often involve screening for inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Table 1: Analgesic Activity of 5-acetamido-2-hydroxy benzoic acid derivatives

| Compound | ED50 (mg/kg) | Analgesic Effect Comparison |

|---|

| 5-acetamido-2-hydroxy benzoic acid | 4.95 | 10 to 25 times more potent than its precursors (AAS and ACP)[2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This common in vivo assay is used to screen for the peripheral analgesic effects of new compounds.

-

Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a response that is reduced by analgesic agents.

-

Methodology:

-

Test compounds are administered to mice, typically orally or intraperitoneally, at various doses.

-

After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

-

The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes).

-

The percentage of inhibition of writhing is calculated by comparing the results of the treated groups to a control group that received only the vehicle.

-

-

Endpoint: The dose that produces a 50% reduction in writhing (ED50) is determined to quantify the analgesic potency of the compound[2].

Anticancer and Antimicrobial Activities

Certain substituted 2-aminobenzoic acid derivatives have shown promise as anticancer and antimicrobial agents. For instance, 2-Amino-5-nitrobenzoic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme implicated in cancer metabolism and microbial survival[3].

Table 2: In Vitro Anticancer Activity of 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives

| Compound Substitution | Target Cancer Cell Lines | Activity |

|---|

| Electron withdrawing groups at C-5 | HeLa, IMR-32, MCF-7 | More potent anticancer activity compared to substitution at C-7[4] |

Experimental Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay

-

Principle: The activity of GDH is monitored spectrophotometrically by measuring the rate of reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm. The inhibitory effect of a compound is determined by the reduction in this rate.

-

Methodology:

-

A reaction mixture is prepared containing purified GDH, L-glutamic acid (substrate), and NAD+ (coenzyme) in a suitable buffer.

-

The test compound (e.g., 2-Amino-5-nitrobenzoic acid) is added to the mixture at various concentrations.

-

The reaction is initiated, and the change in absorbance at 340 nm is recorded over time.

-

The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition[3].

-

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Methodology:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed[3].

-

Visualizing Research Workflows

To facilitate the exploration of novel compounds like this compound, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and characterizing the biological activity of a new chemical entity.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The existing body of research on 2-aminobenzoic acid derivatives strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents with a variety of potential applications. While this compound itself remains uncharacterized in terms of its biological activity, the data from structurally similar compounds provide a clear rationale for its investigation.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic screening campaign to evaluate their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide can serve as a foundation for these initial studies. Elucidating the structure-activity relationships within this class of compounds will be crucial for the rational design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-ethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Amino-5-ethylbenzoic acid and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The protocols detailed below outline the synthesis of the core molecule and its subsequent derivatization through modern cross-coupling methodologies.

Introduction

This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The ethyl group at the 5-position provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document details a reliable synthetic route to the parent molecule and key protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached in a modular fashion. First, the core this compound is synthesized. Subsequently, the amino and carboxylic acid functionalities, or a halogenated version of the scaffold, can be utilized for further derivatization. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4][5]

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidative cleavage of 5-ethylisatin (5-ethylindoline-2,3-dione).[6]

Protocol 1: Synthesis of this compound from 5-Ethylisatin

Materials:

-

5-Ethylindoline-2,3-dione (5-ethylisatin)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30°C.[6]

-

With continuous stirring, slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol).[6]

-

Cool the reaction mixture to below 15°C using an ice bath.

-

Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, ensuring the reaction temperature is maintained between 15-20°C.[6]

-

After the addition is complete, continue stirring the reaction at 15-20°C for 1 hour.[6]

-

Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.[6]

-

Collect the precipitated solid by filtration and wash with a small amount of cold water.

-

Dry the crude product.

-

Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to yield the pure this compound.[6]

Quantitative Data:

| Starting Material | Product | Yield | Purity | Reference |

| 5-Ethylindoline-2,3-dione | This compound | 38% | N/A | [6] |

Derivatization via Suzuki-Miyaura Cross-Coupling

To perform Suzuki-Miyaura coupling, a halogenated precursor is required. The following is a general protocol for the bromination of a similar substrate, which can be adapted, followed by the Suzuki coupling. A common starting point for derivatization is the corresponding bromo-substituted analog, such as 2-amino-5-bromo-3-ethylbenzoic acid, which can then be coupled with various boronic acids.[7] The general principles can be applied to a 2-amino-5-ethyl-X-bromobenzoic acid derivative.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-2-aminobenzoic Acid Derivative (General)

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Bromo-substituted this compound derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or microwave vial, add the bromo-substituted this compound derivative, the boronic acid, the base, and the palladium catalyst and ligand (if not using a pre-catalyst).

-

Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120°C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Suzuki Coupling of Related Heterocycles:

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos) | K₃PO₄ | Dioxane/H₂O | 90 | [8] |

| 2-amino-6-bromobenzothiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 64 | [9] |

Derivatization via Buchwald-Hartwig Amination

The amino group of this compound can be further functionalized using Buchwald-Hartwig amination if the molecule is first converted to a suitable aryl halide or triflate. This reaction forms a new C-N bond.[4][10]

Protocol 3: Buchwald-Hartwig Amination of a Bromo-5-ethylbenzoic Acid Derivative (General)

Materials:

-

Bromo-substituted 5-ethylbenzoic acid derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., BINAP, XPhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-